Bétrixaban maléate

Vue d'ensemble

Description

Synthesis Analysis

Betrixaban is synthesized through a multi-step chemical process starting from 5-methoxy-2-nitrobenzoic acid. The synthesis involves several key steps, including reduction, acylation, chlorination, and the formation of the amidine group. A particular focus on avoiding a dechlorinated impurity has been noted, with tetrahydrofuran being used as the solvent in four steps to facilitate easier recovery. The overall yield of the target compound is approximately 40%, making this method suitable for large-scale production (Jianye Li et al., 2015).

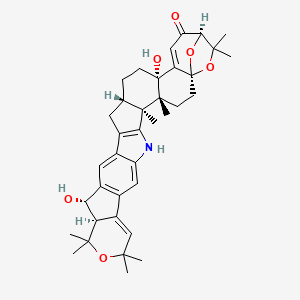

Molecular Structure Analysis

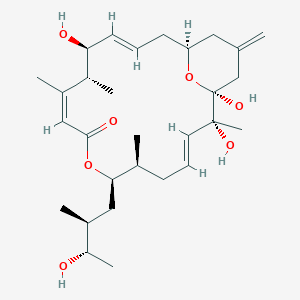

The molecular structure of betrixaban maleate has been thoroughly characterized using spectroscopic, thermal, and X-ray crystallographic methods. In particular, a rare multicomponent solid form, a salt-cocrystal hydrate of betrixaban, was discovered and analyzed. This new form exhibited a lower melting point compared to its parent salt, suggesting different physical properties that could influence its solubility and dissolution behavior (R. Devarapalli et al., 2021).

Chemical Reactions and Properties

Betrixaban's chemical stability and reaction under various conditions have been studied, revealing insights into its degradation pathway. For instance, degradation of betrixaban and its potential to form N-nitrosodimethylamine (NDMA) when exposed to water disinfectants like monochloramine and free chlorine have been examined. This indicates that betrixaban can undergo significant chemical transformations under certain environmental conditions, which is crucial for understanding its safety profile (T. Jasemizad et al., 2020).

Physical Properties Analysis

The physical properties of betrixaban, such as solubility and dissolution behavior, are critical for its efficacy as a medication. The discovery of a salt-cocrystal hydrate form of betrixaban maleate highlighted the impact of physical form on these properties. Despite the anticipation of better solubility due to a significant difference in melting points between the salt and its salt-cocrystal hydrate, the latter showed unexpectedly lower solubility, which was attributed to the common-ion effect. This underscores the complexity of predicting solubility based on physical properties alone (R. Devarapalli et al., 2021).

Chemical Properties Analysis

The chemical properties of betrixaban, such as its reactivity and stability under various conditions, have been extensively studied. The formation of NDMA during its degradation process in the presence of disinfectants highlights the need for careful consideration of storage and disposal conditions to prevent the formation of harmful by-products. Additionally, the quantification and stability assessment of betrixaban through methods like 1H-qNMR indicate its specificity and sensitivity to analytical conditions, which is essential for quality control and formulation development (Amal A. El-Masry et al., 2020).

Applications De Recherche Scientifique

Anticoagulant

Le Bétrixaban maléate est un anticoagulant oral qui agit comme un inhibiteur direct du facteur Xa (FXa) . Il est vendu sous la marque BEVYXXA pour la prévention et le traitement de la thrombose artérielle et veineuse .

Prévention de la thrombo-embolie veineuse (TEV)

Le Bétrixaban est indiqué pour la prophylaxie de la thrombo-embolie veineuse (TEV) en cas de restriction de la mobilité modérée à sévère ou chez les patients présentant un risque de TEV .

Traitement des patients hospitalisés

Le Bétrixaban est utilisé pour prévenir la thrombo-embolie veineuse (TEV) chez les patients hospitalisés présentant un risque de caillots sanguins en raison de la perte ou de la diminution de la capacité de se déplacer ou en raison d'autres facteurs .

Interaction avec l'albumine sérique humaine (HSA)

L'interaction de composés actifs comme le Bétrixaban avec l'albumine sérique humaine (HSA), la protéine la plus abondante dans le plasma sanguin, est un domaine de recherche clé et fournit des informations cruciales sur la pharmacocinétique et la pharmacodynamique des médicaments .

Recherche sur les profils de dégradation des médicaments

Le this compound a été étudié dans diverses conditions de dégradation, notamment l'hydrolyse acide, l'hydrolyse alcaline, l'oxydation, la chaleur et la photolyse, afin de déterminer sa stabilité intrinsèque .

Recherche sur la synthèse

Des recherches ont été menées sur de nouvelles voies évolutives pour synthétiser le Bétrixaban, un inhibiteur du facteur Xa (FXa) . Le produit est obtenu en sept étapes de réaction à partir du 4-(N,N-diméthylcarbamimidoyl)benzoate facilement accessible .

Mécanisme D'action

Target of Action

Betrixaban maleate primarily targets Factor Xa , a key enzyme in the coagulation cascade . Factor Xa plays a crucial role in the conversion of prothrombin to thrombin, which is a critical step in blood clot formation .

Mode of Action

Betrixaban maleate acts as a direct inhibitor of Factor Xa . It inhibits both free and prothrombinase-bound Factor Xa in a cofactor-independent manner . By inhibiting Factor Xa, betrixaban maleate prevents thrombin generation, thereby reducing the risk of blood clot formation .

Biochemical Pathways

The inhibition of Factor Xa by betrixaban maleate disrupts the coagulation cascade, preventing the conversion of prothrombin to thrombin . This action effectively reduces thrombin generation without directly affecting platelet aggregation .

Pharmacokinetics

Betrixaban maleate exhibits unique pharmacokinetic properties compared to other direct oral anticoagulants (DOACs). It has the longest half-life among the DOAC class, with a terminal half-life of 35–45 hours and an effective half-life of 19–27 hours . Betrixaban maleate is mainly cleared via the hepatobiliary system, making it suitable for patients with severe renal insufficiency . It also has a low peak-to-trough ratio compared to other anticoagulants, leading to a consistent anticoagulant effect over 24 hours .

Result of Action

The primary result of betrixaban maleate’s action is the prevention of venous thromboembolism (VTE) in patients with moderate to severe restricted mobility or other risks for VTE . By inhibiting Factor Xa, betrixaban maleate reduces thrombin generation, thereby decreasing the risk of blood clot formation .

Action Environment

Betrixaban maleate’s action can be influenced by various environmental factors. For instance, it has been found to be biodegradable in acidic and alkaline environments . Additionally, its bioavailability is lowered if taken with fatty food . Therefore, the efficacy and stability of betrixaban maleate can be affected by factors such as pH levels and dietary habits.

Safety and Hazards

Propriétés

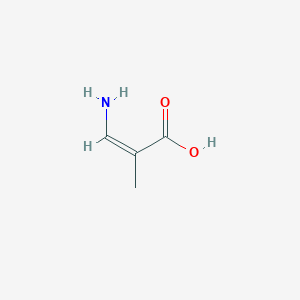

IUPAC Name |

(Z)-but-2-enedioic acid;N-(5-chloropyridin-2-yl)-2-[[4-(N,N-dimethylcarbamimidoyl)benzoyl]amino]-5-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN5O3.C4H4O4/c1-29(2)21(25)14-4-6-15(7-5-14)22(30)27-19-10-9-17(32-3)12-18(19)23(31)28-20-11-8-16(24)13-26-20;5-3(6)1-2-4(7)8/h4-13,25H,1-3H3,(H,27,30)(H,26,28,31);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSJEZCXVWQKCL-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=N)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)C(=O)NC3=NC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=N)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)C(=O)NC3=NC=C(C=C3)Cl.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26ClN5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

936539-80-9 | |

| Record name | Betrixaban maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936539809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(5-chloro-pyridin-2-yl)-2-[4-(N,N--dimethylcarbamimidoyl) benzoylamino]-5-methoxy-benzamide maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETRIXABAN MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28Z3021TMU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[[2-methoxy-5-[4-oxo-3-(phenylmethyl)-2-quinazolinyl]phenyl]methoxy]phenyl]acetamide](/img/structure/B1256722.png)

![5-(methylamino)-2-[[(2S,3R,5R,8S,9S)-3,5,9-trimethyl-2-[(2R)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid](/img/structure/B1256735.png)